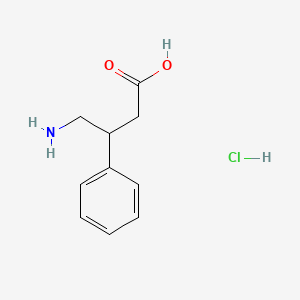![molecular formula C20H18ClN3O2S B2869922 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide CAS No. 895782-19-1](/img/structure/B2869922.png)
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(3-methylphenyl)ethanediamide” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, attached to a chlorophenyl group and a methylphenyl group through an ethanediamide linkage .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, the chlorophenyl group, and the methylphenyl group would all contribute to its overall structure . The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring, for example, is known to participate in various chemical reactions. The chloro group on the phenyl ring could potentially be substituted with other groups in a nucleophilic aromatic substitution reaction .科学的研究の応用
Electrochemical and Electrochromic Properties
Research highlights the synthesis and characterization of novel monomers and their polymers for potential electrochemical and electrochromic applications. For instance, studies on donor-acceptor type monomers and their electropolymerization reveal their capability to undergo well-defined oxidation and reduction processes, exhibiting significant optical contrasts and color changes under different applied potentials. These findings suggest the potential use of similar compounds in electrochromic devices and sensors (Hu et al., 2013).
Antimicrobial Activities
Another line of research explores the antimicrobial properties of thiazole and fused thiazole derivatives. Compounds synthesized from 2-ethoxy carbonyl methylene thiazol-4-one have shown in vitro antimicrobial activity against bacterial and fungal isolates, including Escherichia coli and Aspergillus fumigatus. This indicates the potential of these compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Anticancer Agents
Thiazolyl(hydrazonoethyl)thiazoles have been studied for their potential as anti-breast cancer agents. The synthesis of these compounds through microwave-assisted one-pot reactions and their subsequent evaluation against MCF-7 tumor cells have revealed promising activities, suggesting their potential in cancer therapy (Mahmoud et al., 2021).
Corrosion Inhibition
Studies on the corrosion inhibition performance of thiazole and thiadiazole derivatives against the corrosion of iron have utilized quantum chemical parameters and molecular dynamics simulations. These studies provide insights into the interaction mechanisms between these compounds and metal surfaces, indicating their potential application in corrosion prevention (Kaya et al., 2016).
Photocyclization and Photochromic Properties
Research into thermally irreversible and fatigue-resistant photochromic properties of bis(benzo[b]thiophen-3-yl)ethene derivatives showcases their ability to undergo reversible photocyclization, producing stable colored forms. This property is of interest for developing materials with photoresponsive behaviors (Uchida et al., 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-3-2-4-16(11-13)23-19(26)18(25)22-10-9-17-12-27-20(24-17)14-5-7-15(21)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIIJKDFLRHMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
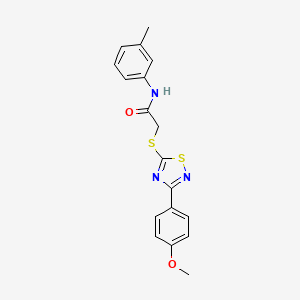
![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2869840.png)
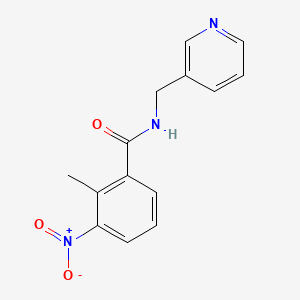
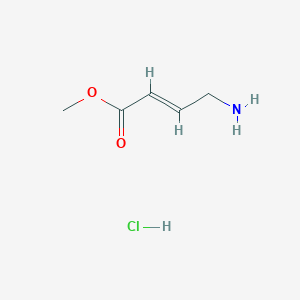

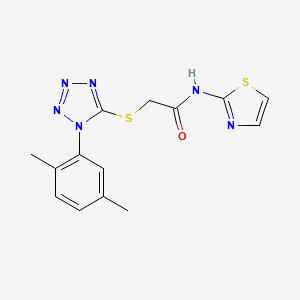
![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2869849.png)
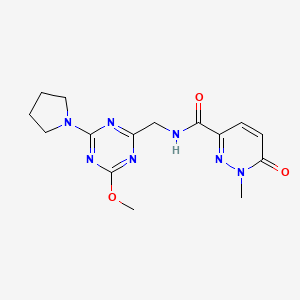
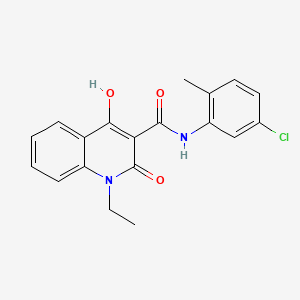

![isopropyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B2869854.png)

![N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide](/img/structure/B2869858.png)
